molecular formula C20H23N7O2 B2447253 cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-25-7

cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2447253
CAS No.: 920185-25-7
M. Wt: 393.451
InChI Key: KOHVICPRVZSKIU-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
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Properties

IUPAC Name

cyclopropyl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-2-29-16-7-5-15(6-8-16)27-19-17(23-24-27)18(21-13-22-19)25-9-11-26(12-10-25)20(28)14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHVICPRVZSKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a cyclopropyl group, a triazolopyrimidine core, and a piperazine ring, which contribute to its pharmacological properties.

Chemical Structure

The compound can be represented as follows:

C19H22N6O\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}

This structure includes:

  • Cyclopropyl group : A three-membered carbon ring known for its unique strain and reactivity.
  • Triazolopyrimidine core : A bicyclic structure that enhances biological activity through various mechanisms.
  • Piperazine ring : A six-membered ring containing two nitrogen atoms, often found in pharmacologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole moiety is particularly notable for its resistance to enzymatic cleavage and its ability to form hydrogen bonds, which may enhance binding affinity to target proteins or enzymes .

Antitumor Activity

Research indicates that compounds containing triazolopyrimidine structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of triazolopyrimidines can inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it exhibits antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent . The presence of the piperazine moiety is believed to enhance these effects by improving solubility and bioavailability.

Case Studies

  • Anticancer Studies : A series of experiments were conducted where various derivatives of triazolopyrimidines were tested against human cancer cell lines. Results indicated that modifications in the side chains significantly influenced the IC50 values, highlighting the importance of structural diversity in enhancing biological activity .
  • Antimicrobial Evaluation : In a comparative study of newly synthesized compounds, those containing the triazolopyrimidine scaffold demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 (μM)Reference
AntitumorHeLa (cervical carcinoma)9.6
AntibacterialE. coli12.5
AntifungalC. albicans15.0
Cytostatic EffectL1210 (leukemia)6.0

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving the reaction of piperazine derivatives with triazolo-pyrimidine intermediates. The incorporation of the cyclopropyl group is significant for enhancing the compound's biological activity. The molecular formula is C23H29N9OC_{23}H_{29}N_9O with a molecular weight of approximately 447.5 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone. For instance:

  • A library of related triazole compounds was tested against various cancer cell lines (e.g., MCF7, SKOV-3), demonstrating significant anti-proliferative effects and inducing apoptosis in cancer cells .
  • The structure of the triazolo-pyrimidine moiety is believed to play a crucial role in interacting with cellular targets involved in cancer progression.

Antimicrobial Activity

Compounds containing the triazole ring have shown promising antimicrobial properties. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa .

Preclinical Studies

In preclinical trials, derivatives of this compound were evaluated for their pharmacokinetic profiles and toxicity levels. Results indicated favorable absorption rates and low toxicity in animal models, making them suitable candidates for further development as therapeutic agents .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?

Answer:
The synthesis typically involves a multi-step route, starting with the formation of the triazolopyrimidine core followed by piperazine coupling and cyclopropane functionalization. Key optimization steps include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for nucleophilic substitution reactions involving the piperazine ring .
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps or copper iodide (CuI) for click chemistry to form the triazole ring .
  • Temperature control : Reactions are often conducted under reflux (80–120°C) to enhance reaction rates while avoiding decomposition .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate high-purity intermediates .

Basic: What analytical techniques are essential for structural characterization of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the cyclopropane ring (δ ~1.0–1.5 ppm for CH2_2 protons) and piperazine signals (δ ~2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 461.5 for C24_{24}H24_{24}FN7_7O2_2) .
  • X-ray crystallography : Resolves spatial arrangement of the triazolopyrimidine core and cyclopropane moiety .
  • HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How do substituent variations on the triazolopyrimidine core influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Ethoxyphenyl group : Enhances hydrophobic interactions with targets like EGFR, improving anticancer activity .
  • Piperazine ring : Modifications (e.g., methoxy or fluorine substituents) alter pharmacokinetics by affecting solubility and blood-brain barrier penetration .
  • Cyclopropane moiety : Increases metabolic stability by reducing oxidative degradation in vivo .
    Methodology : Systematic substitution via Suzuki coupling or nucleophilic aromatic substitution, followed by bioactivity assays (e.g., kinase inhibition or cytotoxicity screens) .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?

Answer:
Conflicting data often arise from:

  • Assay conditions : Variations in cell lines (e.g., HCT-116 vs. HeLa) or incubation times (24h vs. 48h) can alter IC50_{50} values .
  • Solubility limitations : Poor aqueous solubility may lead to underestimated activity; use DMSO stock solutions with <0.1% final concentration .
  • Metabolic instability : In vitro assays may not account for hepatic metabolism; combine with microsomal stability testing .
    Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Sparingly soluble in water; fully soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL) .
  • Stability :
    • Thermal : Stable at room temperature for 6 months when stored in amber vials at -20°C .
    • Photolytic : Degrades under UV light; use light-protected containers .
    • Hydrolytic : Susceptible to hydrolysis in basic conditions (pH >9); neutral buffers recommended .

Advanced: What computational approaches predict the binding mode of this compound to kinase targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR T790M mutant) .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Train on datasets of triazolopyrimidine derivatives to predict IC50_{50} values based on electronic descriptors (e.g., logP, polar surface area) .

Basic: How is purity assessed during synthesis, and what impurities are commonly observed?

Answer:

  • TLC : Monitor reaction progress using silica plates (Rf_f ~0.4 in ethyl acetate/hexane 1:1) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Common impurities :
    • Unreacted piperazine intermediates : Detectable via HPLC retention time shifts .
    • Oxidation byproducts : Mitigate by conducting reactions under nitrogen atmosphere .

Advanced: How can researchers design derivatives with improved selectivity for cancer-related kinases?

Answer:

  • Targeted substitutions : Introduce fluorine at the phenyl ring para-position to enhance van der Waals interactions with hydrophobic kinase pockets .
  • Bioisosteric replacement : Replace the ethoxy group with trifluoromethoxy to improve metabolic stability without altering bulk .
  • Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine substituents .

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